2H-Thiopyranium, 4-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide
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Overview
Description
2H-Thiopyranium, 4-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of sulfur atoms within their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyranium, 4-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide involves several steps. One common method includes the reaction of 9,10-dihydro-7-methyl-4-(1-methyl-4-piperidyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ol with a dehydrating agent . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of specialized equipment and techniques to handle the complex reactions involved.
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyranium, 4-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions under which it is carried out. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
2H-Thiopyranium, 4-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2H-Thiopyranium, 4-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ketotifen: 4,9-Dihydro-4-(1-methyl-4-piperidinylidene)-10H-benzo(4,5)cyclohepta(1,2-b)thiophen-10-one.
DBT: 9,10-Dibromo-9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thiophen-4-one.
Uniqueness
2H-Thiopyranium, 4-(9,10-dihydro-4H-benzo(4,5)cyclohepta(1,2-b)thien-4-ylidene)tetrahydro-1-methyl-, iodide is unique due to its specific structure and the presence of the thiopyranium ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
124939-78-2 |
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Molecular Formula |
C19H21IS2 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-(1-methylthian-1-ium-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaene;iodide |
InChI |
InChI=1S/C19H21S2.HI/c1-21-12-9-15(10-13-21)19-16-5-3-2-4-14(16)6-7-18-17(19)8-11-20-18;/h2-5,8,11H,6-7,9-10,12-13H2,1H3;1H/q+1;/p-1 |
InChI Key |
XOMOMXPVBKHLFZ-UHFFFAOYSA-M |
Canonical SMILES |
C[S+]1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.[I-] |
Origin of Product |
United States |
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